2-Bromo-6-(1H-imidazol-1-yl)benzaldehyde
Description
2-Bromo-6-(1H-imidazol-1-yl)benzaldehyde is a halogen-substituted aromatic aldehyde featuring an imidazole moiety at the 6-position and a bromine atom at the 2-position of the benzaldehyde ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing polycyclic derivatives such as dibenzo[b,h][1,6]naphthyridines, which exhibit notable biological activities . Its synthesis typically involves palladium-catalyzed coupling reactions or nucleophilic substitution, followed by purification via column chromatography .
Properties
Molecular Formula |
C10H7BrN2O |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
2-bromo-6-imidazol-1-ylbenzaldehyde |
InChI |
InChI=1S/C10H7BrN2O/c11-9-2-1-3-10(8(9)6-14)13-5-4-12-7-13/h1-7H |
InChI Key |
OLYNJHGDUVKZEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)N2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(1H-imidazol-1-yl)benzaldehyde typically involves the bromination of 6-(1H-imidazol-1-yl)benzaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the benzaldehyde ring .
Industrial Production Methods
While specific industrial production methods for 2-Bromo-6-(1H-imidazol-1-yl)benzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(1H-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions to form imines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution: Products include various substituted benzaldehydes depending on the nucleophile used.
Oxidation: The major product is 2-Bromo-6-(1H-imidazol-1-yl)benzoic acid.
Reduction: The major product is 2-Bromo-6-(1H-imidazol-1-yl)benzyl alcohol.
Scientific Research Applications
2-Bromo-6-(1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its imidazole moiety.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(1H-imidazol-1-yl)benzaldehyde largely depends on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. This coordination can disrupt the normal function of the enzyme, leading to various biological effects. The bromine atom may also participate in halogen bonding, further influencing the compound’s interaction with molecular targets .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine may enhance binding affinity in target proteins due to stronger van der Waals interactions .
- Positional Isomerism : Substitution at the 2-position (ortho to aldehyde) in the bromo derivative sterically influences reactivity, whereas para-substituted chloro analogs (e.g., 4-chloro-2-imidazolyl benzaldehyde) exhibit distinct electronic effects .
Imidazole-Benzaldehyde Derivatives with Modified Substituents
Key Observations :
- Functional Group Additions : Thiosemicarbazone or Schiff base modifications enhance antimicrobial activity, though 2-bromo-6-imidazolyl benzaldehyde’s primary role remains as a synthetic intermediate rather than a direct therapeutic agent .
- Electronic Effects: The aldehyde group in 2-bromo-6-imidazolyl benzaldehyde facilitates condensation reactions, whereas its thiosemicarbazone analogs prioritize target binding via sulfur and nitrogen donors .
Biological Activity
2-Bromo-6-(1H-imidazol-1-yl)benzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of 2-Bromo-6-(1H-imidazol-1-yl)benzaldehyde typically involves the bromination of a benzaldehyde derivative followed by the introduction of an imidazole moiety. The following reaction conditions are commonly employed:
- Bromination : Using bromine in a suitable solvent at controlled temperatures.
- Imidazole Formation : Often achieved through nucleophilic substitution or condensation reactions.
Antimicrobial Activity
Research indicates that 2-Bromo-6-(1H-imidazol-1-yl)benzaldehyde exhibits significant antimicrobial properties. A study assessing various imidazole derivatives found that this compound had notable activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.0195 |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Antifungal Activity
In addition to its antibacterial properties, the compound also demonstrates antifungal activity. It has been reported to inhibit the growth of fungi such as Candida albicans and Fusarium oxysporum, with MIC values indicating effective concentrations for therapeutic applications .
The mechanism by which 2-Bromo-6-(1H-imidazol-1-yl)benzaldehyde exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors involved in microbial growth and survival. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which may enhance its reactivity and binding affinity .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent investigation evaluated the antimicrobial efficacy of various imidazole derivatives, including 2-Bromo-6-(1H-imidazol-1-yl)benzaldehyde. The study revealed that this compound not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains . -
Fungal Inhibition Study :
Another study focused on the antifungal properties of this compound, demonstrating significant inhibition against C. albicans. The research highlighted the potential for developing topical antifungal treatments utilizing this compound as a key ingredient .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
